molecular formula C11H15NO2S B554655 S-p-Methylbenzyl-L-cysteine CAS No. 42294-52-0

S-p-Methylbenzyl-L-cysteine

Cat. No. B554655
CAS RN: 42294-52-0
M. Wt: 225.31 g/mol
InChI Key: QOAPFSZIUBUTNW-JTQLQIEISA-N
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Description

S-p-Methylbenzyl-L-cysteine is a derivative of cysteine . It is essential for animals with insulin resistance . The molecular formula of S-p-Methylbenzyl-L-cysteine is C11H15NO2S.


Molecular Structure Analysis

The S-p-Methylbenzyl-L-cysteine molecule contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .


Physical And Chemical Properties Analysis

S-p-Methylbenzyl-L-cysteine has a molecular weight of 225.31 g/mol. More detailed physical and chemical properties could not be found .

Scientific Research Applications

1. Use in Peptide Synthesis

S-p-Methylbenzyl-L-cysteine (S-p-MeBzl-L-Cys) has been explored in the context of peptide synthesis. It is related to cysteine derivatives like S-phenylacetamidomethyl-L-cysteine (Cys(Phacm)), which are used for solid-phase peptide synthesis. These derivatives offer compatibility with both Boc and Fmoc protection schemes and are useful in synthesizing complex peptides (Royo et al., 1995).

2. Deprotection Studies in Peptides

In studies focusing on the deprotection of cysteine-containing peptides, derivatives such as S-4-methylbenzyl-cysteine have been examined. These studies provide insights into optimizing conditions for peptide synthesis, highlighting the role of acidity levels and scavengers in the deprotection process (Heath et al., 2009).

3. Role in Enzymatic Reactions

Research has also delved into enzymes that interact with cysteine conjugates, such as those containing methylbenzyl groups. Studies on enzymes like cysteine conjugate beta-lyase have elucidated their role in metabolizing cysteine conjugates of aromatic compounds, which is important for understanding biochemical pathways involving cysteine (Tateishi et al., 1978).

4. Modification of Proteins and Peptides

S-p-MeBzl-L-Cys is related to other cysteine derivatives used for the selective modification of proteins and peptides, such as in the methylation of cysteine residues. These modifications are critical for studying the structural and functional aspects of proteins and peptides (Heinrikson, 1971).

5. Applications in Organic Synthesis

Research on S-p-MeBzl-L-Cys-related compounds, such as S-acylcysteines, has implications for organic synthesis, particularly in incorporating cysteine residues in peptide synthesis. These studies contribute to the development of methodologies for synthesizing biologically active compounds (Photaki, 1970).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAPFSZIUBUTNW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553909
Record name S-[(4-Methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-((4-methylbenzyl)thio)propanoic acid

CAS RN

42294-52-0
Record name S-[(4-Methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Janiszewski, S Kołt, I Ciastoń, M Vizovisek… - Cell Chemical …, 2023 - cell.com
Cathepsin K (CatK) is a lysosomal cysteine protease whose highest expression is found in osteoclasts, which are the cells responsible for bone resorption. Investigations of the …
Number of citations: 1 www.cell.com

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